(1-Bromoethyl)benzene
Overview
Description
(1-Bromoethyl)benzene, also known as alpha-Methylbenzyl bromide, is an organic compound with the molecular formula C8H9Br. It is a colorless to pale yellow liquid with a characteristic odor. This compound is primarily used in organic synthesis and serves as an important intermediate in various chemical reactions .
Mechanism of Action
Target of Action
(1-Bromoethyl)benzene, also known as α-Methylbenzyl bromide, α-Phenethyl bromide, α-Phenylethyl bromide , is primarily used in the field of organic synthesis. It is often employed in controlled radical polymerization of styrene . The primary targets of this compound are therefore the styrene molecules that are being polymerized.
Mode of Action
The compound acts as an initiator in the polymerization process . It interacts with styrene molecules, triggering a chain reaction that leads to the formation of polystyrene. This is achieved through a process known as atom transfer radical polymerization .
Biochemical Pathways
It is known that the compound plays a crucial role in the polymerization of styrene, leading to the formation of polystyrene . This process involves the generation of free radicals, which are highly reactive and can initiate a chain reaction leading to polymer formation.
Result of Action
The primary result of this compound’s action is the formation of polystyrene via atom transfer radical polymerization . Polystyrene is a common plastic material used in a variety of applications, from packaging materials to laboratory equipment.
Preparation Methods
Synthetic Routes and Reaction Conditions: (1-Bromoethyl)benzene can be synthesized through the bromination of ethylbenzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom on the ethyl group .
Industrial Production Methods: In industrial settings, this compound is produced using similar bromination methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the concentration of reactants to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: (1-Bromoethyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form styrene.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed:
Nucleophilic Substitution: Formation of ethylbenzene derivatives.
Elimination Reactions: Formation of styrene.
Oxidation: Formation of phenylacetaldehyde or acetophenone.
Scientific Research Applications
(1-Bromoethyl)benzene has several applications in scientific research, including:
Chemistry: Used as an initiator in controlled radical polymerization of styrene and other monomers.
Biology: Utilized in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Applied in the production of specialty chemicals, agrochemicals, and materials science.
Comparison with Similar Compounds
Benzyl bromide: Similar structure but with a methylene group instead of an ethyl group.
(2-Bromoethyl)benzene: Bromine atom attached to the second carbon of the ethyl group.
(1-Chloroethyl)benzene: Chlorine atom instead of bromine on the ethyl group.
Uniqueness: (1-Bromoethyl)benzene is unique due to its specific reactivity and the position of the bromine atom on the ethyl group. This positioning allows for selective reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-bromoethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br/c1-7(9)8-5-3-2-4-6-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRUGYDDEMGVDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883448 | |
Record name | Benzene, (1-bromoethyl)- | |
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Molecular Weight |
185.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [MSDSonline] | |
Record name | (1-Bromoethyl)benzene | |
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Boiling Point |
94 °C at 16 mm Hg, BP: 202-203 °C @ 760 MM HG /DL/ | |
Record name | (1-BROMOETHYL)BENZENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2736 | |
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Flash Point |
96 °C, 205 °F | |
Record name | (1-Bromoethyl)benzene | |
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Record name | (1-BROMOETHYL)BENZENE | |
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Solubility |
SOL IN ALC & ETHER /DL & D FORMS/, SOL IN BENZENE /DL FORM/, INSOL IN WATER /D FORM/ | |
Record name | (1-BROMOETHYL)BENZENE | |
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Density |
Density = 1.356, DENSITY:1.3605 @ 20 °C/4 °C /DL/, SPECIFIC OPTICAL ROTATION: +15 @ 14 °C/D; DENSITY: 1.3108 @ 23 DEG /D FORM/ | |
Record name | (1-BROMOETHYL)BENZENE | |
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Vapor Density |
6.4 | |
Record name | (1-BROMOETHYL)BENZENE | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
585-71-7, 1459-14-9 | |
Record name | (1-Bromoethyl)benzene | |
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Record name | (1-Bromoethyl)benzene | |
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Record name | Benzene, (1-bromoethyl)-, (R)- | |
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Record name | (1-BROMOETHYL)BENZENE | |
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Record name | Benzene, (1-bromoethyl)- | |
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Record name | Benzene, (1-bromoethyl)- | |
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Record name | 1-bromo-1-phenylethane | |
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Record name | 1-PHENETHYL BROMIDE | |
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Record name | (1-BROMOETHYL)BENZENE | |
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Melting Point |
-65 °C | |
Record name | (1-BROMOETHYL)BENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2736 | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of (1-Bromoethyl)benzene?
A1: The molecular formula of this compound is C8H9Br, and its molecular weight is 185.06 g/mol.
Q2: Are there any spectroscopic data available for this compound?
A2: Yes, researchers have utilized various spectroscopic techniques to characterize this compound. These include 1H NMR, 13C NMR, FT-IR, and UV spectroscopy. [, , , ] For instance, 1H NMR spectroscopy confirms the successful conversion of the bromine end group to xanthate in the synthesis of polystyrene-block-poly(N-vinylpyrrolidone) copolymers. []
Q3: What is the primary application of this compound in polymer chemistry?
A3: this compound is widely employed as an initiator in Atom Transfer Radical Polymerization (ATRP). [, , , , , , , , , , , , , , , , , ]
Q4: How does this compound function as an initiator in ATRP?
A4: In the presence of a copper-based catalyst complex, this compound undergoes homolytic cleavage of the carbon-bromine bond, generating a radical that initiates the polymerization of monomers like styrene and methyl methacrylate. [, , , ]
Q5: What are the advantages of using this compound as an ATRP initiator?
A5: this compound allows for controlled polymerization, leading to polymers with predetermined molecular weights and narrow molecular weight distributions (MWDs). [, , , , ]
Q6: Are there any limitations associated with using this compound in ATRP?
A6: Yes, the choice of ligands and reaction conditions significantly influence the effectiveness of this compound as an initiator. [, , , ] For instance, while effective with styrene and methacrylate monomers, its effectiveness in controlling the radical chain growth for methyl acrylate polymerization is limited. []
Q7: Can you provide examples of specific polymers synthesized using this compound as an ATRP initiator?
A7: Several polymers have been successfully synthesized using this compound, including:
- Polystyrene [, , , , , , , ]
- Poly(methyl methacrylate) [, , , , , ]
- Poly(propylene-g-styrene) graft copolymers []
- Hyperbranched poly(divinylbenzene) []
- Poly(4-fluorostyrene) []
- Sulfonated fluorinated block copolymers []
- Polystyrene-block-poly(4-vinylpyridine) []
- Polystyrene-block-poly(N-vinylpyrrolidone) []
Q8: How does the performance and application of this compound vary under different conditions?
A8: The performance of this compound in ATRP is influenced by factors such as solvent, temperature, catalyst system, and ligand type. [, , , , , ] For example, polymerization rates can differ significantly between bulk and solution polymerization. []
Q9: What is the impact of different ligands on this compound's performance in ATRP?
A9: Different ligands used in conjunction with the copper catalyst can affect the rate of polymerization, the control over MWD, and the overall success of ATRP using this compound. [, , , , , ] For example, while copper(I) bromide/2,2'-bipyridyl effectively mediates the polymerization of styrene initiated by this compound, the use of 2,2′-bipyridyl as a ligand can lead to the formation of a new species that may negatively impact the ATRP process. [, ]
Q10: How stable is this compound under various storage conditions?
A10: Information regarding the specific stability of this compound under various storage conditions is limited in the provided research.
Q11: Besides ATRP, are there other catalytic applications of this compound?
A11: Yes, this compound can be utilized in palladium-catalyzed cross-coupling reactions. [] Under microwave conditions, it can generate a Pd-carbene intermediate in situ, facilitating the coupling with aryl chlorides to produce trans-stilbene derivatives. []
Q12: Have there been computational studies conducted on this compound?
A12: Yes, DFT studies have been employed to gain a deeper understanding of the reaction mechanisms involving this compound, particularly in Pd-catalyzed cross-coupling reactions. []
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